2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC16333035
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O2S |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-(4-acetamidoindol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H18N4O2S/c1-10-11(2)24-17(18-10)20-16(23)9-21-8-7-13-14(19-12(3)22)5-4-6-15(13)21/h4-8H,9H2,1-3H3,(H,19,22)(H,18,20,23) |
| Standard InChI Key | AYMHMBDTWHYNMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C |
Introduction
2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide is an organic compound that combines an indole derivative with a thiazole moiety. Compounds with such structures are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indole group is a well-known pharmacophore in medicinal chemistry, while the thiazole ring contributes to diverse biological interactions.
Molecular Formula
The molecular formula for this compound is , which indicates:
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Carbon (C): 16 atoms
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Hydrogen (H): 18 atoms
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Nitrogen (N): 4 atoms
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Oxygen (O): 2 atoms
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Sulfur (S): 1 atom
Functional Groups
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Indole Core: The indole group provides aromaticity and potential hydrogen-bonding sites.
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Acetamido Substituent: The acetamido group enhances solubility and may participate in hydrogen bonding.
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Thiazole Ring: This heterocyclic ring contributes to the compound's rigidity and electronic properties.
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Dimethyl Substituents: These groups on the thiazole ring may affect lipophilicity and steric interactions.
Synthesis Pathway
The synthesis of this compound likely involves:
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Indole Functionalization: Acetylation of the indole nitrogen to form the acetamido derivative.
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Thiazole Coupling: Introduction of a thiazole moiety through nucleophilic substitution or amidation reactions.
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Final Assembly: Coupling the functionalized indole with the thiazole derivative using acetic acid derivatives or other coupling agents.
Example Reaction Scheme:
textStep 1: Acetylation of indole → Formation of 4-acetamidoindole. Step 2: Synthesis of a thiazole intermediate with dimethyl substituents. Step 3: Coupling via acetic acid derivatives to form the final product.
Potential Applications
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Anticancer Activity:
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The indole group is known for its ability to interact with DNA and enzymes involved in cell division.
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Thiazoles often exhibit cytotoxic effects against tumor cells.
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Antimicrobial Activity:
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Thiazoles are common in antimicrobial agents due to their ability to disrupt bacterial enzymes.
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Indole derivatives have shown activity against Gram-positive and Gram-negative bacteria.
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Anti-inflammatory Potential:
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Compounds with both indole and thiazole groups have been investigated as inhibitors of inflammatory mediators like COX enzymes.
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Mechanism of Action
The compound may act by:
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Binding to enzyme active sites via hydrogen bonding and π-stacking interactions.
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Disrupting cellular processes such as DNA replication or protein synthesis.
Techniques Used:
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NMR Spectroscopy:
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NMR would reveal characteristic peaks for aromatic protons in the indole and thiazole rings.
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NMR would confirm carbon environments such as carbonyl carbons and aromatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at (approximate molecular weight).
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Infrared Spectroscopy (IR):
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Peaks for amide bonds () around 1650 cm.
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Aromatic stretching between 3000–3100 cm.
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